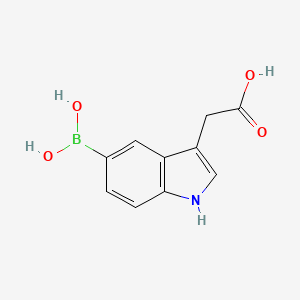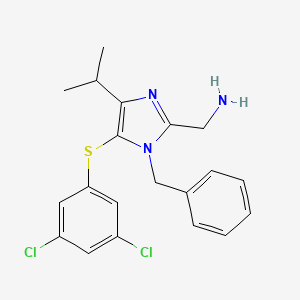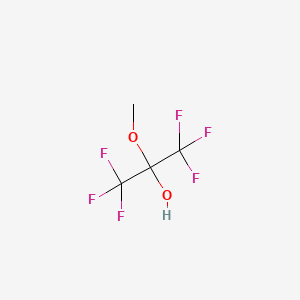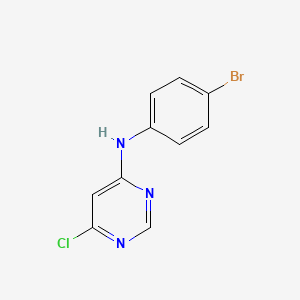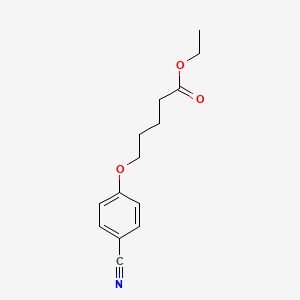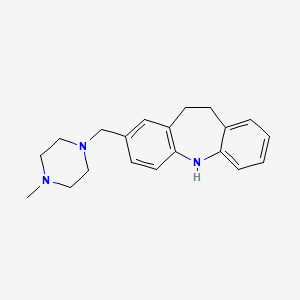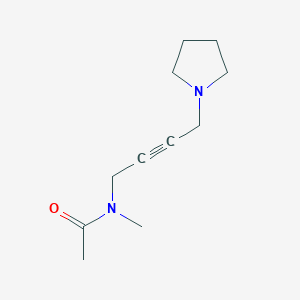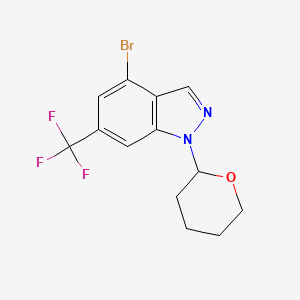
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE is a chemical compound with the molecular formula C13H12N2OF3Br and a molecular weight of 349.15 g/mol . It is characterized by the presence of a bromine atom, a tetrahydropyran ring, and a trifluoromethyl group attached to an indazole core . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE typically involves multiple steps, including the formation of the indazole core and the introduction of the bromine, tetrahydropyran, and trifluoromethyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Indazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Tetrahydropyran Ring: This can be done through nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: Trifluoromethylation is typically carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but common targets include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological outcomes .
Comparaison Avec Des Composés Similaires
4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE can be compared with other similar compounds, such as:
4-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-6-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a similar structure but may differ in its reactivity and applications.
4-BROMO-6-METHYL-1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(TRIFLUOROMETHYL)-1H-INDAZOLE: This compound has a methyl group instead of a hydrogen atom, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12BrF3N2O |
|---|---|
Poids moléculaire |
349.15 g/mol |
Nom IUPAC |
4-bromo-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
InChI |
InChI=1S/C13H12BrF3N2O/c14-10-5-8(13(15,16)17)6-11-9(10)7-18-19(11)12-3-1-2-4-20-12/h5-7,12H,1-4H2 |
Clé InChI |
GFOUUBDNJUJZNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)C(F)(F)F)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
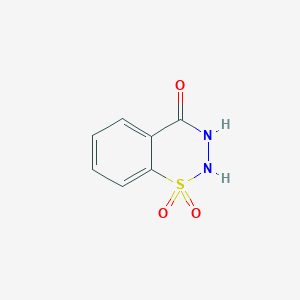
![4-[4-(Methylamino)-3-nitrophenoxy]pyridine-2-carboxylic acid](/img/structure/B8666532.png)
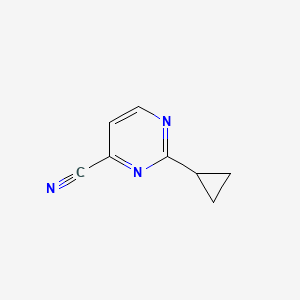
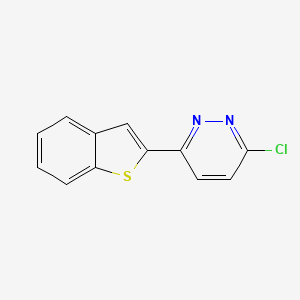
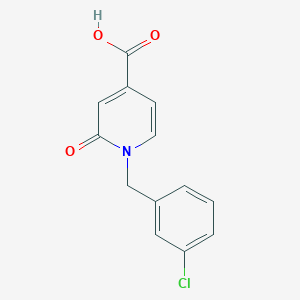
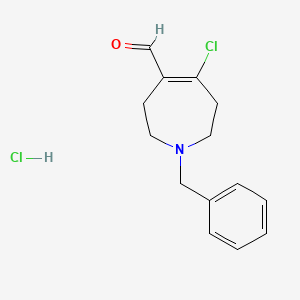
![1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B8666574.png)
